D-erythro-sphinganine-1-phosphate (C20 base)
Overview
Description
D-erythro-sphinganine-1-phosphate (C20 base) is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties. The compound’s structure includes an azaniumyl group, a hydroxy group, and a hydrogen phosphate group, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
Sphinganine-C20-1-phosphate, also known as D-erythro-sphinganine-1-phosphate, primarily targets sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2) . These kinases are responsible for the synthesis of sphingosine-1 phosphate (S1P), a potent signaling and messenger molecule .
Mode of Action
Sphinganine-C20-1-phosphate is produced by the ATP-dependent phosphorylation of sphingosine kinases . It interacts with its targets, leading to the production of S1P. The upregulation of S1P enhances the efflux of certain drugs, reducing the sensitivity of cells to these drugs .
Biochemical Pathways
Sphinganine-C20-1-phosphate is involved in the sphingolipid biosynthetic pathway . The loss of this compound may affect the activities of this pathway, resulting in sensitivity to certain substances . It can also be converted to phytosphingosine (4-hydroxysphinganine) by adding a hydroxyl group to C4 .
Result of Action
The production of Sphinganine-C20-1-phosphate and its subsequent conversion to S1P plays a crucial role in various cellular functions. These include cell proliferation, death, migration, invasiveness, inflammation, and central nervous system development . In the context of fungal interactions, the loss of this compound demonstrates the antifungal mechanism of certain substances .
Action Environment
The action of Sphinganine-C20-1-phosphate can be influenced by environmental factors. For instance, in co-cultures of certain fungi, the production of this compound was found to be suppressed, indicating fungal adaptability to environmental stress .
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
(2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate is involved in complex metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
It is known that the compound can interact with transporters and binding proteins, and can influence its own localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles, potentially due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-erythro-sphinganine-1-phosphate (C20 base) typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of a precursor compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, utilizing engineered bacteria to produce the necessary enzymes for the synthesis. This method is advantageous due to its scalability and the ability to produce high-purity products.
Chemical Reactions Analysis
Types of Reactions
D-erythro-sphinganine-1-phosphate (C20 base) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The azaniumyl group can be reduced to form amines.
Substitution: The hydrogen phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically occur under mild conditions, ensuring the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the azaniumyl group can produce primary amines.
Scientific Research Applications
D-erythro-sphinganine-1-phosphate (C20 base) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in cellular processes and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-(Docosanoylamino)-3-hydroxyicosyl hydrogen phosphate
- (2S,3R)-3-alkylglutamates
Uniqueness
What sets D-erythro-sphinganine-1-phosphate (C20 base) apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of chemistry and medicine .
Properties
IUPAC Name |
[(2S,3R)-2-azaniumyl-3-hydroxyicosyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h19-20,22H,2-18,21H2,1H3,(H2,23,24,25)/t19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYZCBKZGOIPIU-VQTJNVASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677070 | |
Record name | (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436846-91-2 | |
Record name | (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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